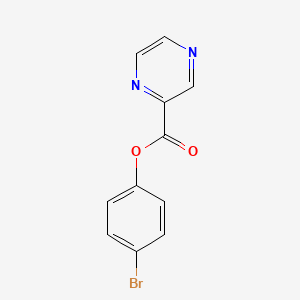
3-chloro-4-hydroxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-hydroxy-N-phenylbenzamide, also known as CHB, is a chemical compound that has gained attention in the scientific community due to its potential applications as a research tool. CHB is a derivative of salicylamide, a common analgesic and antipyretic drug. However, CHB's properties make it a unique compound with potential uses in various scientific fields.
Mecanismo De Acción
3-chloro-4-hydroxy-N-phenylbenzamide's mechanism of action involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. 3-chloro-4-hydroxy-N-phenylbenzamide binds to the active site of carbonic anhydrase, preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 3-chloro-4-hydroxy-N-phenylbenzamide can have various biochemical and physiological effects. For example, it can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. 3-chloro-4-hydroxy-N-phenylbenzamide has also been shown to have anticonvulsant properties, which can be attributed to its inhibition of carbonic anhydrase in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-4-hydroxy-N-phenylbenzamide in lab experiments is its specificity for carbonic anhydrase inhibition. This allows researchers to study the role of carbonic anhydrase in various physiological processes without affecting other enzymes or pathways. However, 3-chloro-4-hydroxy-N-phenylbenzamide's solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-chloro-4-hydroxy-N-phenylbenzamide. One area of interest is the development of 3-chloro-4-hydroxy-N-phenylbenzamide derivatives with improved solubility and specificity for carbonic anhydrase inhibition. Another area of interest is the study of 3-chloro-4-hydroxy-N-phenylbenzamide's potential applications in the treatment of various diseases such as glaucoma and epilepsy. Additionally, 3-chloro-4-hydroxy-N-phenylbenzamide can be used as a tool to study the role of carbonic anhydrase in various physiological processes such as acid-base balance and respiration.
Métodos De Síntesis
The synthesis of 3-chloro-4-hydroxy-N-phenylbenzamide involves the reaction of 3-chloro-4-hydroxybenzoic acid with phenyl isocyanate. The resulting product is then purified through recrystallization. This process yields a white crystalline solid, which can be further characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-chloro-4-hydroxy-N-phenylbenzamide has been used in various scientific studies as a research tool due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. This inhibition can be used to study the role of carbonic anhydrase in various diseases such as glaucoma and epilepsy.
Propiedades
IUPAC Name |
3-chloro-4-hydroxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNDZKBMCXKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-hydroxy-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)


![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)


![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)


![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)